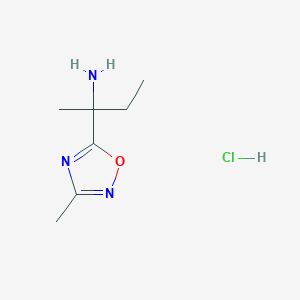
PKG drug G1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
PKG drug G1, formally known as 5-[(2-methyl-1H-indol-3-yl)methylene]-2-thioxo-4-imidazolidinone, is an activator of protein kinase GIα (PKGIα). This compound is primarily used in scientific research to study its effects on vasodilation and blood pressure regulation. It has shown significant potential in reducing mean arterial pressure in models of hypertension .
作用機序
PKG 薬物 G1 は、タンパク質キナーゼ GIα (PKGIα) を活性化することによって効果を発揮します。この活性化は、収縮前腸間膜動脈の弛緩と、高血圧モデルにおける平均動脈圧の低下をもたらします . この化合物は、PKGIα の C42 残基を標的とし、C42 非依存的機構を通じて血管拡張を誘発します .
6. 類似の化合物との比較
PKG 薬物 G1 は、PKGIα を活性化し、血管拡張を誘発する能力において独特です。類似の化合物には、以下のようなものがあります。
Rp-8-CPT-cGMPS: PKGIα の阻害剤であり、PKG 活性化の反対の効果を研究するために使用されます.
GSK690693: 異なる標的特異性を持つ別のキナーゼ阻害剤です.
Ipatasertib: がん研究に使用されるキナーゼ阻害剤です.
PKG 薬物 G1 は、PKGIα の特異的な活性化と、心臓血管疾患における潜在的な治療的用途により際立っています。
準備方法
PKG 薬物 G1 の合成には、以下の手順が含まれます。
出発物質: 合成は、2-メチル-1H-インドール-3-カルバルデヒドとチオセミカルバジドから始まります。
反応条件: これらの出発物質は、エタノールなどの適切な溶媒の存在下で縮合反応を起こします。
環化: 次に、中間生成物を環化させてイミダゾリジンオン環を形成します。
PKG 薬物 G1 の工業的製造方法は広く文書化されていませんが、実験室での合成は、適切な修正を加えることで規模を拡大できる基本的なアプローチを提供しています。
化学反応の分析
PKG 薬物 G1 は、いくつかの種類の化学反応を起こします。
酸化: 高血圧モデルにおいて、大動脈の PKGIα の酸化を誘発し、活性化のマーカーとなります.
置換: インドール環とイミダゾリジンオン環は、求電子置換反応と求核置換反応のための部位を提供します。
これらの反応に使用される一般的な試薬と条件には、過酸化水素などの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます。これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。
科学的研究の応用
PKG 薬物 G1 は、科学研究において幅広い用途があります。
化学: タンパク質キナーゼの活性化機構と細胞シグナル伝達経路における役割を研究するために使用されます。
生物学: 研究者は、動物モデルにおいて血管拡張および血圧調節に対する PKG 薬物 G1 の影響を調査しています.
医学: この化合物は、高血圧症やその他の心臓血管疾患の治療における潜在的な治療的用途を持っています.
産業: 産業における用途は限定的ですが、PKG 薬物 G1 は医薬品研究開発において貴重なツールとなっています。
類似化合物との比較
PKG drug G1 is unique in its ability to activate PKGIα and induce vasodilation. Similar compounds include:
Rp-8-CPT-cGMPS: An inhibitor of PKGIα, used to study the opposite effects of PKG activation.
GSK690693: Another kinase inhibitor with different target specificity.
Ipatasertib: A kinase inhibitor used in cancer research.
This compound stands out due to its specific activation of PKGIα and its potential therapeutic applications in cardiovascular diseases.
特性
IUPAC Name |
4-hydroxy-5-[(Z)-(2-methylindol-3-ylidene)methyl]-1,3-dihydroimidazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3OS/c1-7-9(6-11-12(17)16-13(18)15-11)8-4-2-3-5-10(8)14-7/h2-6,17H,1H3,(H2,15,16,18)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPJCCABLAZZIEJ-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C1=CC3=C(NC(=S)N3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=NC2=CC=CC=C2/C1=C/C3=C(NC(=S)N3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(2-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-oxoethyl)quinazolin-4(3H)-one](/img/structure/B2889701.png)

![(1R,2R)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride](/img/structure/B2889704.png)
![2-cyano-3-(furan-2-yl)-N-[(4-methyl-1,3-thiazol-2-yl)methyl]prop-2-enamide](/img/structure/B2889705.png)
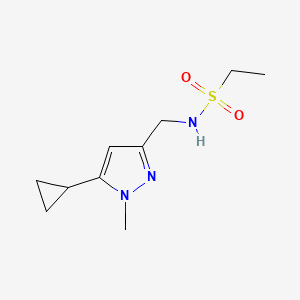
![3-methyl-8-(morpholin-4-yl)-7-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2889711.png)
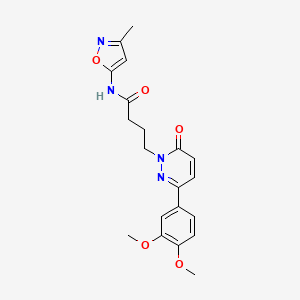
![N-benzyl-4-[(4-chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxamide](/img/structure/B2889714.png)
![N-(2,5-dimethylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2889716.png)
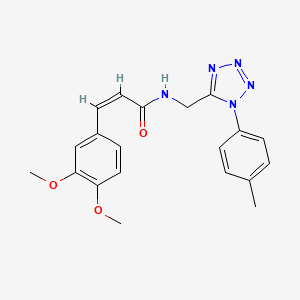
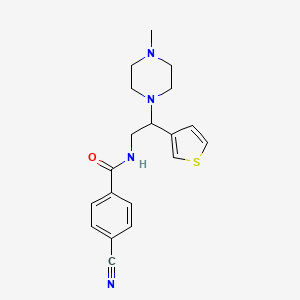
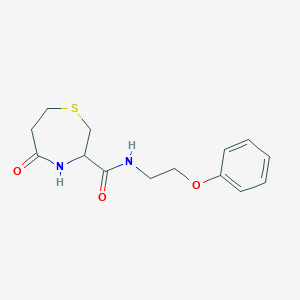
![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-(3-chloro-4-methylphenyl)ethanediamide](/img/structure/B2889720.png)
